molecular formula C16H17N5O B2842324 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole CAS No. 2320889-18-5

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole

Cat. No.: B2842324
CAS No.: 2320889-18-5
M. Wt: 295.346
InChI Key: JBPBFHGIYZNDQT-UHFFFAOYSA-N
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Description

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-2-yl)methanone” is a type of fluoroquinolone, which is a class of antibacterial agents . It is synthesized by introducing 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks to the C7 position of the quinolone core .


Synthesis Analysis

The synthesis of this compound involves the introduction of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks to the C7 position of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid . This process yields the corresponding fluoroquinolones in 40-83% yield .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazol-1-yl group and a piperidin-1-yl group attached to a methanone group . The compound also contains an indol-2-yl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks are synthesized and introduced to the C7 position of the quinolone core .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and characterization of compounds with structures closely related to the target molecule involve complex reactions and detailed analysis techniques. For example, one study focused on the synthesis of a compound through a substitution reaction, highlighting the importance of spectroscopic techniques in confirming molecular structures. The study revealed that the piperidine ring adopts a chair conformation, and the structure is stabilized by inter and intra-molecular hydrogen bonds, as well as π···π interactions. This type of research is fundamental in understanding the properties and potential applications of novel compounds (Karthik et al., 2021).

Biological Activity Studies

  • Piperidine derivatives, including those with triazole substitutions, are a focus of research due to their potential biological activities. Studies have synthesized novel compounds and tested them for antimicrobial activities. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities, showing promise as antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer and Antituberculosis Studies

  • The investigation into the anticancer and antituberculosis potential of piperidine-based compounds indicates a significant interest in their therapeutic applications. Compounds with the piperidine motif have been synthesized and shown to possess antiproliferative activity against human leukemia cells, suggesting a pathway for developing new anticancer therapies (Vinaya et al., 2011).

Computational and Theoretical Studies

  • Computational chemistry and theoretical calculations play a crucial role in understanding the properties and reactivity of complex molecules. Density functional theory (DFT) calculations, for example, are used to optimize structural coordinates and evaluate electronic parameters, aiding in the prediction of molecular behavior and reactivity (Karthik et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its antibacterial properties and its potential use as a therapeutic agent . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

Mechanism of Action

Properties

IUPAC Name

1H-indol-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(15-11-12-3-1-2-4-14(12)18-15)20-8-5-13(6-9-20)21-10-7-17-19-21/h1-4,7,10-11,13,18H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPBFHGIYZNDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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